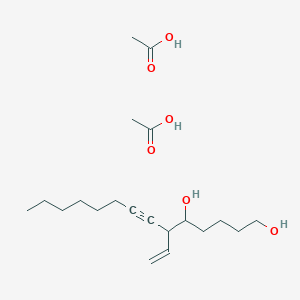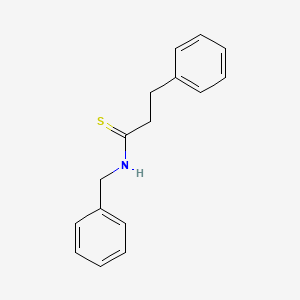
N-Benzyl-3-phenylpropanethioamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Benzyl-3-phenylpropanethioamide is an organic compound characterized by the presence of a benzyl group attached to a 3-phenylpropanethioamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Benzyl-3-phenylpropanethioamide typically involves the reaction of benzylamine with 3-phenylpropanethioic acid. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and solvent, are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction parameters, ensuring consistent product quality. The use of advanced purification techniques, such as recrystallization and chromatography, further enhances the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-Benzyl-3-phenylpropanethioamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioamide group to an amine.
Substitution: The benzyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Substituted benzyl derivatives.
Scientific Research Applications
N-Benzyl-3-phenylpropanethioamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-Benzyl-3-phenylpropanethioamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
N-Benzyl-3-nitroaniline: Known for its non-linear optical properties.
N-Benzylbenzamide: Investigated for its anti-aggregation properties in Alzheimer’s disease research.
N-Phenethylbenzamide: Studied for its potential neuroprotective effects.
Uniqueness
N-Benzyl-3-phenylpropanethioamide stands out due to its unique thioamide group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
201485-54-3 |
|---|---|
Molecular Formula |
C16H17NS |
Molecular Weight |
255.4 g/mol |
IUPAC Name |
N-benzyl-3-phenylpropanethioamide |
InChI |
InChI=1S/C16H17NS/c18-16(12-11-14-7-3-1-4-8-14)17-13-15-9-5-2-6-10-15/h1-10H,11-13H2,(H,17,18) |
InChI Key |
DEBVSQIFYZBHKM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCC(=S)NCC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-Cyclopentyl-2-[(2-fluoro-7,8,9,10-tetrahydro-6-phenanthridinyl)sulfanyl]acetamide](/img/structure/B12578776.png)
![N-(3-Fluorophenyl)-N-[4-(furan-2-yl)butan-2-yl]urea](/img/structure/B12578778.png)
![4-[(Z)-(3-Oxo-3,4-dihydro-2H-1,4-benzoxazin-2-ylidene)methyl]phenyl acetate](/img/structure/B12578793.png)
![N,N'-{2-[(1,3-Benzothiazol-2-yl)sulfanyl]-1,4-phenylene}dibenzenesulfonamide](/img/structure/B12578796.png)
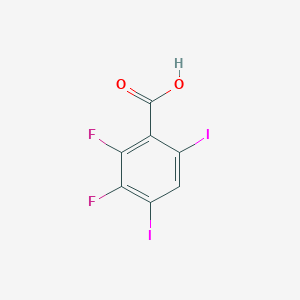
![3-(Butylthio)-5,5'-bis[3'-(butylthio)-2,2'-bithiophen-5-yl]-2,2'-bithiophene](/img/structure/B12578805.png)

![magnesium;2-decyl-5-[5-(2H-thiophen-2-id-5-yl)thiophen-2-yl]thiophene;bromide](/img/structure/B12578819.png)
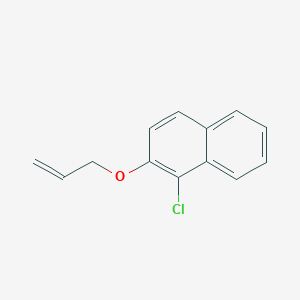
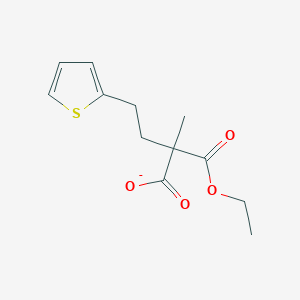
![4-Thia-1,2-diazaspiro[4.5]dec-2-ene, 1,3-diphenyl-](/img/structure/B12578848.png)
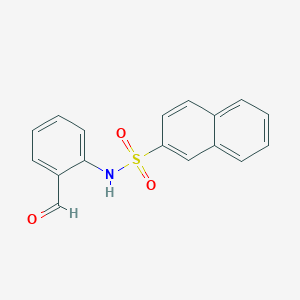
![4-({6-[2-(4-Aminophenyl)ethyl]-4-hydroxy-2-oxo-6-(propan-2-yl)-5,6-dihydro-2H-pyran-3-yl}sulfanyl)-5-tert-butyl-2-methylphenyl 4-cyanobenzene-1-sulfonate](/img/structure/B12578855.png)
